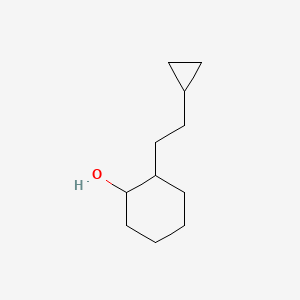
2-(2-Cyclopropylethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclopropylethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a cyclopropylethyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the cyclopropyl group introduces strain into the molecule, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclohexane derivative followed by functional group transformations. For instance, starting from cyclohexene, a cyclopropyl group can be introduced via a Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple as reagents . Subsequent reduction and hydroxylation steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyclopropylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclopropylethyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclopropylethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group introduces strain into the molecule, which can influence its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
2-Cyclohexen-1-ol: A related compound with a double bond in the cyclohexane ring.
Uniqueness
2-(2-Cyclopropylethyl)cyclohexan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the cyclohexane ring. This combination introduces unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships and reactivity patterns.
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(2-cyclopropylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h9-12H,1-8H2 |
InChI-Schlüssel |
SRSTWQWVQAHLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
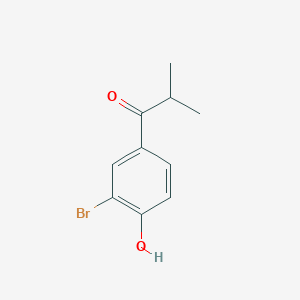
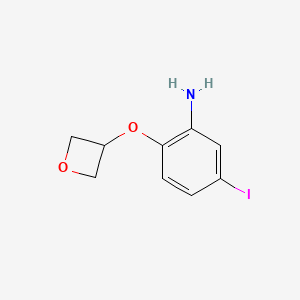
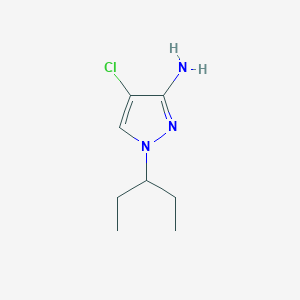
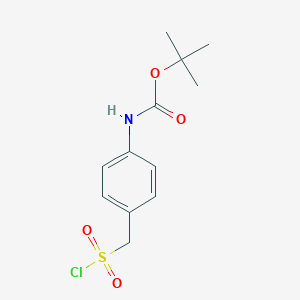
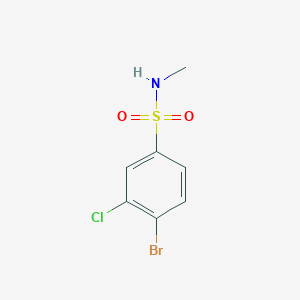
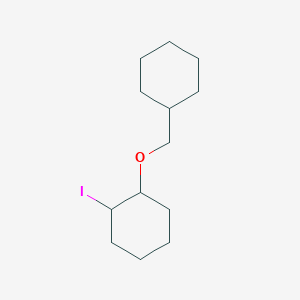
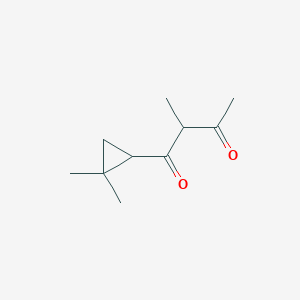
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
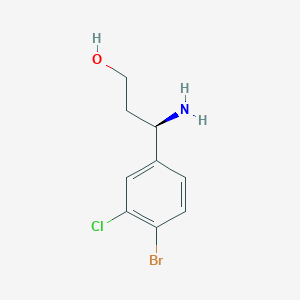
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
